1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that features a triazolo-pyrimidine core
Properties
IUPAC Name |
1-(7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-8-11(9(2)19)7-15-13-16-12(17-18(8)13)10-4-3-5-14-6-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXICWILIGXKWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing triazolo-pyridines . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles and electrophiles under various conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the suppression of tumor cell proliferation . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure and is used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Biological Activity
1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H12N4O
- Molecular Weight : 232.25 g/mol
The compound features a triazole ring fused with a pyrimidine moiety and a pyridine substituent, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play a role in various signaling pathways. For instance, it acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes .
Biological Activity Data
A summary of biological activity findings is presented in the following table:
Study 1: Anti-Tubercular Activity
A study evaluated the anti-tubercular efficacy of various derivatives related to this compound. The compounds were tested against Mycobacterium tuberculosis H37Ra with promising results indicating potential for further development in TB therapy .
Study 2: Inhibition of Inflammatory Pathways
Research demonstrated that the compound effectively inhibits p38 MAPK in vitro. This inhibition was linked to reduced inflammatory cytokine production in human cell lines, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the standard synthetic routes for preparing 1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?
The synthesis typically involves multi-component reactions or cyclization strategies. A common method includes:
- Step 1: Condensation of aminotriazole derivatives (e.g., 3,5-diamino-1,2,4-triazole) with β-keto esters (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes under solvent-free or DMF-mediated conditions .
- Step 2: Cyclization via reflux in ethanol or methanol, followed by crystallization to isolate the triazolopyrimidine core .
- Step 3: Functionalization at the pyrimidine C6 position using acetylating agents to introduce the ethanone group .
Key Considerations: Optimize reaction time (10–12 minutes for fusion steps) and solvent polarity to improve yield (e.g., ethanol vs. methanol) .
Advanced: How can structural discrepancies in triazolopyrimidine derivatives be resolved using spectroscopic data?
Contradictions in reported structures (e.g., tautomerism or regiochemistry) require:
- ¹H/¹³C NMR: Analyze chemical shifts for pyrimidine protons (δ 7.2–8.3 ppm) and acetyl groups (δ 2.1–2.5 ppm for methyl). Compare with reference spectra of analogous compounds .
- X-ray Crystallography: Resolve ambiguity in fused-ring planarity and substituent orientation (e.g., pyridinyl vs. phenyl groups) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 533 for higher homologs) and fragmentation patterns .
Example: Ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate was validated via hydrogen bonding patterns in X-ray data .
Basic: What spectroscopic techniques are critical for characterizing triazolopyrimidine derivatives?
- IR Spectroscopy: Identify C=N (1530–1630 cm⁻¹) and N-H (3417 cm⁻¹) stretches to confirm triazole and pyrimidine rings .
- ¹H NMR: Detect aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- Elemental Analysis: Validate empirical formulas (e.g., C% 62.77 vs. 62.40 observed) .
Data Table:
| Technique | Key Peaks/Data | Reference Compound Example |
|---|---|---|
| IR | 1630 cm⁻¹ (C=C), 1530 cm⁻¹ (C=N) | Compound 10c |
| ¹H NMR (DMSO) | δ 8.13 (triazole H), δ 2.1 (CH₃) | Compound 6a |
Advanced: How do substituents on the triazolopyrimidine core influence biological activity, and how can conflicting data be reconciled?
- Substituent Effects:
- Pyridinyl Groups: Enhance solubility and target binding (e.g., kinase inhibition) .
- Methyl/Ethyl Groups: Modulate lipophilicity and metabolic stability .
- Contradiction Analysis:
- Compare IC₅₀ values across cell lines (e.g., antitumor activity in leukemia vs. solid tumors) .
- Evaluate assay conditions (e.g., pH, serum concentration) that alter compound stability .
Example: 7-Amino-3-(4'-chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine showed variable antimicrobial activity depending on solvent polarity in testing .
Basic: What are the recommended protocols for purity assessment and crystallization?
- Melting Point: Confirm consistency with literature (e.g., 205–207°C for triazolopyrimidines) .
- Recrystallization: Use ethanol/water (1:1 v/v) for high-purity crystals; avoid piperidine due to regulatory restrictions .
- HPLC: Employ C18 columns with acetonitrile/water gradients (70:30) for quantification .
Advanced: How can reaction pathways be optimized for triazolopyrimidine derivatives with low yields?
- Catalyst Screening: Replace toxic TMDP with safer alternatives (e.g., triethylamine) .
- Solvent Optimization: Use DMF for fusion steps to enhance cyclization efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) for heat-sensitive intermediates .
Basic: What are the stability considerations for storing triazolopyrimidine derivatives?
- Temperature: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the acetyl group .
- Light Sensitivity: Use amber vials to avoid photodegradation of the triazole ring .
Advanced: How do computational methods aid in predicting the reactivity of triazolopyrimidine derivatives?
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking: Simulate binding to targets (e.g., EGFR kinase) to prioritize substituents for synthesis .
Example: Docking studies on 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methoxyphenoxy)ethan-1-one guided piperazine modifications for enhanced affinity .
Basic: How are triazolopyrimidine derivatives evaluated for preliminary biological activity?
- In Vitro Assays:
- Antimicrobial: Disk diffusion against S. aureus and E. coli .
- Anticancer: MTT assay on HeLa or MCF-7 cell lines .
- Dose-Response: Test concentrations from 1–100 µM to establish IC₅₀ values .
Advanced: What strategies mitigate synthetic challenges in introducing trifluoromethyl groups to triazolopyrimidines?
- Reagent Selection: Use trifluoromethylation agents (e.g., Togni’s reagent) under Pd catalysis .
- Protecting Groups: Temporarily block reactive sites (e.g., amino groups) with Boc .
Case Study: 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone required rigorous drying to prevent hydrolysis of the CF₃ group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
